molecular formula C12H14N2 B2512550 2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile CAS No. 1375794-81-2

2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile

Cat. No. B2512550
CAS RN: 1375794-81-2
M. Wt: 186.258
InChI Key: BUCKQFGUNZIRTE-UHFFFAOYSA-N
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Description

2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile is a chemical compound with the molecular formula C12H14N2 . It is a derivative of the pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as 2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of 2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile is characterized by a five-membered pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactivity of 2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile is influenced by the presence of the pyrrolidine ring. The steric factors and spatial orientation of substituents can lead to different biological profiles of drug candidates .

Scientific Research Applications

Synthetic Chemistry and γ-Lactam Synthesis

Pyrrolidin-2-ones (γ-lactams) serve as essential building blocks in organic synthesis. Their inherent reactivity makes them valuable synthons. Key points:

Iodopyrrole Intermediates

Iodo-substituted pyrroles play a crucial role in drug synthesis and other fine chemical applications. Noteworthy points:

Anti-Fibrotic Activity

Novel derivatives of 2-(pyridin-2-yl)acetonitrile exhibit promising anti-fibrotic properties. Notable findings:

Biological Activity and Kinase Inhibition

The chiral moiety in pyrrolidine derivatives influences kinase inhibition. Key observations:

Future Directions

The future directions for research on 2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile could involve further exploration of its biological activity and potential applications in drug discovery. The pyrrolidine ring is a versatile scaffold that can be used to design new compounds with different biological profiles .

properties

IUPAC Name

2-phenyl-2-pyrrolidin-2-ylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c13-9-11(12-7-4-8-14-12)10-5-2-1-3-6-10/h1-3,5-6,11-12,14H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCKQFGUNZIRTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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